molecular formula C18H14BrN3O B12514216 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one CAS No. 807354-69-4

3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one

Cat. No.: B12514216
CAS No.: 807354-69-4
M. Wt: 368.2 g/mol
InChI Key: MCBSBUVJXYKPPJ-UHFFFAOYSA-N
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Description

3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one (CAS 807354-69-4) is a synthetic small molecule belonging to the quinazolinone class of heterocyclic compounds, which are recognized for their diverse and significant biological activities . This hybrid molecule incorporates a 2-bromoindole moiety, a structure often associated with bioactive natural products, fused with a 4(3H)-quinazolinone core, a privileged scaffold in medicinal chemistry . The molecular formula is C18H14BrN3O, with an average molecular weight of 368.233 g/mol . This compound is of high interest in early-stage drug discovery, particularly in the fields of oncology and infectious disease. Quinazolinone derivatives have demonstrated substantial potential as anticancer agents, with mechanisms of action that include induction of apoptosis, inhibition of tumor cell migration and invasion, and targeting of key signaling pathways such as the epidermal growth factor receptor (EGFR) and PI3K . Furthermore, structural analogues of this compound, specifically 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, have shown promising antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Some derivatives in this class have exhibited low minimum inhibitory concentrations (MIC) against MRSA, highlighting their potential as leads for novel antibiotics . The presence of the bromo-substituent on the indole ring is a critical synthetic handle for further structure-activity relationship (SAR) studies via cross-coupling reactions, allowing researchers to explore a wider chemical space and optimize potency and selectivity . The synthetic route to this compound can involve palladium-catalyzed methods, as indicated in the literature . It is supplied with a typical purity of 85.0% to 99.8%* . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

807354-69-4

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

3-[2-(2-bromo-1H-indol-3-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C18H14BrN3O/c19-17-13(12-5-1-4-8-16(12)21-17)9-10-22-11-20-15-7-3-2-6-14(15)18(22)23/h1-8,11,21H,9-10H2

InChI Key

MCBSBUVJXYKPPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Br)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis Using SbCl₃ Catalysis

The SbCl₃-catalyzed microwave reaction represents a high-efficiency method for quinazolinone synthesis. This approach condenses anthranilamide with aldehydes under solvent-free, microwave-irradiated conditions.

Key Protocol

  • Reactants : Anthranilamide (2 mmol) and 2-bromoindole-3-carbaldehyde (2 mmol).
  • Catalyst : SbCl₃ (1 mol% relative to anthranilamide).
  • Conditions : Microwave irradiation at 200 W for 3–5 minutes.
  • Workup : Quench in ice water, filter precipitate, and recrystallize from ethanol.
Advantages
  • High Yield : Achieves 80–98% yields for analogous quinazolinones.
  • Rapid Reaction : Completes in minutes vs. hours for conventional heating.
  • Green Chemistry : Solvent-free and minimal catalyst loading.
Challenges
  • Thermal Stability : Requires precise control to avoid decomposition of brominated intermediates.
  • Scale-Up : Limited by microwave reactor capacity.

Acid-Catalyzed Condensation with Indole Aldehydes

This method leverages Brønsted acid catalysis for condensation between anthranilamide and brominated indole aldehydes.

Case Study: p-TSA-Mediated Reaction

  • Reactants : Anthranilamide (1 equiv), 2-bromoindole-3-carbaldehyde (1 equiv).
  • Catalyst : p-Toluenesulfonic acid (p-TSA).
  • Conditions : Reflux in acetonitrile for 4 hours.
Observed Outcomes
  • Side Products : Formation of indole (via deformylation) and unsubstituted quinazolinone.
  • Yield : ~33% for target compound under optimized conditions.
Optimization Strategies
  • Oxidation Control : Air oxidation of dihydroquinazolinone intermediates (e.g., 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one) to the aromatic quinazolinone.
  • Aldehyde Purity : Use of freshly prepared or stabilized bromoindole aldehydes to minimize decomposition.

Multi-Step Bromination and Cyclization

This approach involves sequential bromination and cyclization steps, though exact pathways remain partially characterized.

Hypothesized Pathway

  • Core Synthesis : Form quinazoline skeleton via conventional methods (e.g., anthranilamide + aldehyde).
  • Bromination : Introduce bromine at the indole’s 2-position post-cyclization.
  • Functionalization : Ethyl chain introduction via nucleophilic substitution or alkylation.
Challenges
  • Regioselectivity : Ensuring bromination occurs exclusively at the indole’s 2-position.
  • Steric Hindrance : Bulky substituents may impede cyclization efficiency.

Oxidation of Dihydroquinazolinones

Dihydroquinazolinones serve as intermediates for aromatic quinazolinones.

Example: Oxidation of 2-(1H-Indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one

  • Starting Material : Dihydroquinazolinone (e.g., from Al₂O₃-catalyzed condensation).
  • Oxidation : Air exposure or mild oxidants (e.g., DDQ) to aromatize the ring.
Yield Considerations
  • Stability : Dihydro intermediates may degrade under prolonged oxidative conditions.
  • Purity : Requires stringent purification to isolate the aromatic product.

Comparative Analysis of Methods

Method Catalyst Conditions Yield Key Advantage Limitation
Microwave-SbCl₃ SbCl₃ Solvent-free, 200 W MW 80–98% Rapid, high efficiency Limited scale, thermal control
p-TSA Condensation p-TSA Reflux, acetonitrile ~33% Direct use of bromoindole aldehyde Side reactions, low yield
Multi-Step Bromination N/A Sequential steps Not reported Flexibility in functionalization Regioselectivity challenges
Oxidation of Dihydro Air/DDQ Ambient/oxidizing agents 60–80% Utilizes stable intermediates Intermediate instability

Critical Challenges and Mitigation

  • Bromine Reactivity :

    • Issue : Bromine’s electrophilicity may lead to undesired substitutions.
    • Solution : Use protected aldehydes or mild conditions to preserve bromine.
  • Side Reactions :

    • Issue : Deformylation or indole formation during condensation.
    • Solution : Optimize acid strength (e.g., p-TSA vs. Al₂O₃) and reaction time.
  • Oxidation Control :

    • Issue : Over-oxidation or incomplete aromatization of dihydro intermediates.
    • Solution : Employ air oxidation with controlled exposure or use mild oxidants (e.g., MnO₂).

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole and quinazoline moieties.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the indole and quinazoline rings.

Scientific Research Applications

3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one is a quinazoline derivative with a bromoindole moiety that enhances its potential for pharmacological applications and further chemical modifications. The specific biological activity of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one requires further investigation to establish its efficacy and mechanism of action.

Scientific Research Applications

  • Potential Therapeutic Applications The unique structure of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one positions it as a candidate for various applications:
  • Drug Discovery: Due to its structural similarity to biologically active quinazoline derivatives, this compound can be explored for novel therapeutic applications.
  • lead compound for creating new pharmaceuticals.
  • Target Validation: It can be employed to validate biological targets relevant to diseases.
  • Chemical Reactivity The chemical reactivity of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one can be attributed to its functional groups. The quinazoline ring can undergo various transformations, including:
  • Nucleophilic addition
  • Cycloaddition
  • Redox reactions

These reactions highlight the compound's potential for further derivatization in medicinal chemistry.

  • Biological Activities Quinazoline derivatives, including 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one, have been reported to exhibit a range of biological activities. Notably, they have shown:
  • Anticancer
  • Antimicrobial
  • Anti-inflammatory properties
  • Interaction Studies Studies on the interactions of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one with biological targets are crucial for understanding its pharmacodynamics. Preliminary interaction studies may involve:
  • Receptor binding assays
  • Enzyme inhibition assays
  • Cell-based assays

These studies will provide insights into how this compound can be effectively utilized in therapeutic contexts.

Structural Analogues and Activities
Several compounds share structural similarities with 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one, each possessing unique characteristics:

Compound NameStructure FeaturesBiological Activity
2-(1H-Indol-3-yl)quinazolin-4(3H)-oneIndole moiety without bromineAnticancer, antibacterial
4-(Bromophenyl)quinazolin-4(3H)-oneBrominated phenyl groupAnticancer
6-Methylquinazolin-4(3H)-oneMethyl substitution on quinazolineAntimicrobial
7-HydroxyquinazolinoneHydroxyl group at position 7Anti-inflammatory

Mechanism of Action

The mechanism of action of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Analogues and Substituent Effects

Quinazolinone derivatives vary widely in their substituents, which critically influence their bioactivity. Below is a comparative analysis of key analogs:

3-(2-(2-Phenylthiazol-4-yl)ethyl)quinazoline-4(3H)-ones
  • Structure : Features a thiazole ring instead of indole, with a phenyl group at the thiazole’s 2-position .
  • Activity : Demonstrated cytotoxicity against MCF-7 and HeLa cancer cell lines, suggesting thiazole’s role in enhancing anticancer potency.
  • Key Difference : The sulfur atom in thiazole may improve metabolic stability compared to indole’s nitrogen-dominated heterocycle.
Quinazolinone-Isoxazoline Hybrids (e.g., 4a in )
  • Structure : Contains a 4,5-dihydroisoxazole ring linked via a methyl group to quinazoline, with a 4-bromophenyl substituent .
  • Activity : Antioxidant properties, attributed to the isoxazoline moiety’s ability to scavenge free radicals.
  • Key Difference : The bromophenyl group enhances lipophilicity, but the shorter methyl linker may reduce conformational flexibility compared to the ethyl linker in the target compound.
3-(2-Chlorobenzylideneamino)quinazoline-4(3H)-one
  • Structure : A Schiff base (benzylideneamine) with a chlorine atom at the benzylidene’s 2-position .
  • Activity : Potent anticancer activity, likely due to the electron-withdrawing chlorine enhancing target binding.
  • Key Difference : The planar Schiff base structure facilitates π-π stacking, whereas the indole-ethyl group in the target compound may offer steric bulk for hydrophobic interactions.

Structure-Activity Relationship (SAR) Insights

  • Halogenation : Bromine at indole’s 2-position (target compound) or quinazoline’s 6-position () improves bioactivity by enhancing lipophilicity and target binding .
  • Linker Length : Ethyl linkers (target compound) may offer better conformational flexibility than methyl (), optimizing interactions with deeper binding pockets.
  • Heterocycle Choice : Indole’s aromaticity and nitrogen positioning may favor interactions with heme-containing enzymes, whereas thiazole or isoxazoline moieties target different electronic environments.

Data Tables: Comparative Analysis of Key Compounds

Compound Name / ID Substituent at 3-Position Biological Activity Notable Structural Feature Reference
Target Compound 2-(2-Bromo-1H-indol-3-yl)ethyl Inferred anticancer Bromoindole, ethyl linker N/A
3-(2-Phenylthiazol-4-yl)ethyl () 2-(2-Phenylthiazol-4-yl)ethyl Cytotoxic (MCF-7, HeLa) Thiazole ring
4a () (3-(4-Bromophenyl)isoxazolinyl)methyl Antioxidant Isoxazoline, bromophenyl
3-(2-Chlorobenzylideneamino) () 2-Chlorobenzylideneamine Anticancer Chlorinated Schiff base
9a-j () Chloromethyl-pyrimidine-diazenyl Antibacterial Diazenyl, thioxo-pyrimidine

Biological Activity

3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one, also known as LY 225910, is a compound that has garnered attention in pharmacological research for its diverse biological activities, particularly as an antagonist for the cholecystokinin receptor type 2 (CCK2 receptor). This article explores its biological activity, including its potential therapeutic applications and structure-activity relationships (SAR).

Molecular Structure

The compound features a quinazoline core substituted with a bromo-indole moiety, which is significant for its biological activity. The molecular formula is C18H14BrN3OC_{18}H_{14}BrN_3O with a molecular weight of approximately 368.23 g/mol.

Structural Characteristics

PropertyValue
Molecular Weight368.233 g/mol
CAS Number807354-69-4
IUPAC Name3-[2-(2-bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one

The presence of the bromine atom enhances the lipophilicity and binding affinity of the compound to various receptors, which is crucial for its pharmacological effects.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one have shown promising results in inhibiting cell growth in lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds range from 10 μM to 12 μM across different cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also demonstrated antibacterial properties against strains like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). For example, one study reported a minimum inhibitory concentration (MIC) of less than 1 μg/mL against MRSA, highlighting its potential as an effective antimicrobial agent .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with the CCK2 receptor. Studies suggest that the ethyl linker connecting the indole and quinazoline rings is vital for optimal receptor binding and activity. Modifications in this region can significantly alter the compound's efficacy .

Study on Antitumor Effects

In a recent study, derivatives of quinazolinones were synthesized and evaluated for their antitumor activity. The results indicated that certain derivatives exhibited superior antiproliferative activity compared to standard treatments like 5-fluorouracil. The structure–activity relationship analysis revealed that electron-rich groups on the benzene ring enhanced cellular activity against cancer cells .

Antibacterial Evaluation

Another study focused on evaluating the antibacterial efficacy of indolylquinazolinones, including 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one. The findings demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Q & A

Basic: What are the established synthetic routes for 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one?

Methodological Answer:
The synthesis typically involves multi-step strategies, starting with the formation of the quinazolin-4(3H)-one core. A common approach utilizes ethyl α-(4'-oxoquinazolin-3-yl)acetate as a synthon, which is linked to heterocyclic moieties (e.g., bromoindole derivatives) via alkylation or condensation reactions. For example:

Core Formation : React anthranilic acid derivatives with acetic anhydride to form 4(3H)-quinazolinone intermediates.

Functionalization : Introduce the bromoindole substituent through a two-carbon ethyl spacer using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for indole attachment) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for isolation.

Advanced: How can structural ambiguities in derivatives of this compound be resolved using crystallographic methods?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. For example:

  • SHELX Suite : Use SHELXL for refinement and SHELXS/SHELXD for phase determination. Parameters like R-factors (e.g., R < 0.05) validate model accuracy.
  • Case Study : A brominated quinazolinone analog (similar to the target compound) was resolved at 90 K, confirming the ethyl linker’s conformation and bromoindole orientation .
  • DFT Calculations : Complement crystallographic data by optimizing geometry and comparing bond lengths/angles (e.g., mean C–C bond deviation < 0.003 Å) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substituent integration (e.g., ethyl linker protons at δ 2.8–3.2 ppm; indole NH at δ 10–12 ppm).
  • IR : Detect carbonyl (C=O stretch ~1680 cm⁻¹) and indole N–H (~3400 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₃BrN₃O: 384.02) .

Advanced: How can structure-activity relationships (SAR) be explored for bromoindole-quinazolinone hybrids?

Methodological Answer:

  • Derivatization : Synthesize analogs by modifying the indole (e.g., substituent position) or quinazolinone (e.g., introducing methyl/bromo groups). For instance, 6-bromo-2-methylquinazolin-4(3H)-one derivatives showed enhanced anti-inflammatory activity .
  • Biological Assays : Test in vitro against targets (e.g., cyclooxygenase-2 for anti-inflammatory activity; IC₅₀ values < 10 µM indicate potency).
  • Schiff Base Formation : Introduce imine groups (e.g., 3-(benzylideneamino) derivatives) to study electronic effects on bioactivity .

Advanced: How do stability studies under stress conditions inform formulation strategies?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions.
  • Analytical Monitoring : Use HPLC-PDA to track degradation products. For example, a related quinazolinone showed <5% degradation after 72 hours at 60°C .
  • Mechanistic Insights : Hydrolysis of the ethyl linker or bromoindole dehalogenation may occur under extreme pH .

Basic: What contradictions exist in reported synthetic yields for bromoindole-quinazolinone hybrids?

Methodological Answer:
Discrepancies arise from:

  • Reagent Purity : Impure 2-bromoindole precursors reduce yields (e.g., 40% vs. 65% with distilled reagents) .
  • Catalyst Choice : Palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) affect coupling efficiency in indole functionalization .
  • Solvent Effects : Polar aprotic solvents (DMF) may enhance solubility but promote side reactions compared to toluene .

Advanced: How can computational methods predict binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use MOE or AutoDock Vina to model interactions (e.g., with KATP channels). Key residues like ARG1246 and TYR377 form hydrogen bonds (3.12–3.96 Å) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Employ a C18 column (ACN/water gradient) with ESI+ mode to detect impurities at 0.1% levels.
  • Challenges : Co-elution of brominated byproducts (e.g., di-bromo derivatives) requires optimized mobile phases .

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